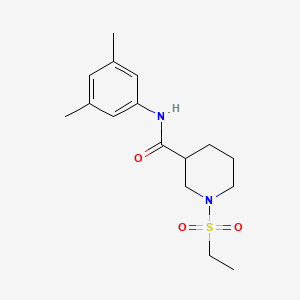![molecular formula C9H14N4OS2 B4656448 5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4656448.png)
5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine
説明
5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine, commonly known as OPETA, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.
作用機序
OPETA is a potent inhibitor of monoamine transporters, including the dopamine transporter, norepinephrine transporter, and serotonin transporter. By inhibiting the reuptake of these neurotransmitters, OPETA increases their concentration in the synaptic cleft, leading to increased neurotransmission. This mechanism of action is similar to that of other psychostimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OPETA have been extensively studied in animal models. OPETA has been shown to increase locomotor activity, induce hyperthermia, and increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects are similar to those of other psychostimulant drugs and suggest that OPETA has potential as a research tool for studying the effects of monoamine transporters on behavior and neurotransmission.
実験室実験の利点と制限
One advantage of using OPETA in laboratory experiments is its potency as a monoamine transporter inhibitor. OPETA has been shown to be more potent than other monoamine transporter inhibitors, such as cocaine and methylphenidate. This makes OPETA a valuable tool for studying the effects of monoamine transporters on neurotransmission and behavior. However, one limitation of using OPETA is its potential for abuse. OPETA has been shown to have reinforcing effects in animal models, which could limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on OPETA. One area of interest is the development of new drugs based on the structure of OPETA. OPETA has been shown to have potential as a lead compound for the development of new antidepressant and antipsychotic drugs. Another area of interest is the study of the long-term effects of OPETA on behavior and neurotransmission. OPETA has been shown to have reinforcing effects in animal models, which could potentially lead to addiction and other negative effects. Further research is needed to fully understand the potential risks and benefits of using OPETA in laboratory experiments.
Conclusion:
In conclusion, OPETA is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. OPETA has potential as a research tool for studying the effects of monoamine transporters on neurotransmission and behavior, but further research is needed to fully understand its potential risks and benefits.
科学的研究の応用
OPETA has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, OPETA has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which could potentially lead to the development of novel antidepressant and antipsychotic drugs. In pharmacology, OPETA has been used to study the effects of monoamine transporters on neurotransmission. In medicinal chemistry, OPETA has been explored as a potential lead compound for the development of new drugs.
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS2/c10-8-11-12-9(16-8)15-6-7(14)13-4-2-1-3-5-13/h1-6H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBUONQBMIRWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(benzylthio)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4656372.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-1,3-benzothiazole](/img/structure/B4656373.png)


![2-{4-chloro-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B4656390.png)



![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B4656441.png)


![5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4656472.png)
![N-[1-(4-bromobenzyl)-5-methyl-1H-pyrazol-3-yl]-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4656480.png)